12-Methylbenz(a)anthracene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
12-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-17-8-4-3-7-15(17)12-16-11-10-14-6-2-5-9-18(14)19(13)16/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYOLKMEHHTLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=CC=CC=C13)C=CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074829 | |
| Record name | 12-Methylbenz[a]anthrancene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [HSDB] | |
| Record name | 12-Methylbenz(a)anthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
In water, 6.54X10-2 mg/L at 27 °C, In water, log -7.52 mol/cu dm at 138 °C, Insoluble in water, Soluble in ethanol, carbon disulfide, acetic acid | |
| Record name | 12-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4055 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000033 [mmHg] | |
| Record name | 12-Methylbenz(a)anthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3363 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Plates from alcohol | |
CAS No. |
2422-79-9 | |
| Record name | 12-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2422-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 12-Methylbenz(a)anthracene | |
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| Record name | 12-Methylbenz[a]anthracene | |
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| Record name | 12-Methylbenz[a]anthrancene | |
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| Record name | 12-METHYLBENZ(A)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F95087GC8 | |
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| Record name | 12-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4055 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
150.5 °C | |
| Record name | 12-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4055 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Contextualization Within Polycyclic Aromatic Hydrocarbon Pah Research
PAH research is a multifaceted field encompassing environmental science, toxicology, and oncology. PAHs are recognized as significant environmental pollutants, and many are known to be carcinogenic. iarc.frnih.gov The International Agency for Research on Cancer (IARC) has classified several PAHs as known or probable human carcinogens. nih.gov Research focuses on their sources, environmental fate, metabolic activation, and mechanisms of toxicity.
12-Methylbenz(a)anthracene fits into this research landscape as a key subject for structure-activity relationship (SAR) studies. researchgate.net SAR investigations are fundamental to toxicology, as they aim to predict the biological activity of a chemical based on its molecular structure. The benz(a)anthracene (B33201) skeleton can be methylated at twelve different positions, and each resulting isomer exhibits a unique level of carcinogenic activity. oup.com 12-MBA, with its methyl group located in the "bay region" of the molecule, provides a critical data point for testing and refining theories of PAH carcinogenesis, most notably the "bay region theory." researchgate.netnih.gov This theory posits that the carcinogenicity of many PAHs is dependent on their metabolic conversion to highly reactive diol epoxide metabolites in a sterically hindered bay region of the molecule. researchgate.net By comparing the biological activity of 12-MBA with its isomers, such as the highly active 7-methylbenz(a)anthracene and the parent compound benz(a)anthracene, scientists can isolate the specific structural features that enhance or diminish carcinogenic potential. oup.com
Historical Perspectives on Methylated Pah Carcinogenesis Research
The link between environmental exposures and cancer was first scientifically noted in the 18th century, but the identification of specific chemical culprits began in earnest in the early 20th century. nih.gov Pioneering work in the 1930s by researchers like Kennaway and Cook led to the isolation of the potent carcinogen benzo[a]pyrene (B130552) from coal tar and established that PAHs were responsible for the carcinogenic properties of pitch. nih.gov
This discovery launched a new era of research focused on synthesizing and testing various PAHs to understand what made them carcinogenic. Early on, scientists observed that the addition of methyl groups to a PAH backbone could profoundly influence its tumorigenicity. A landmark example is the comparison between the parent compound benz(a)anthracene (B33201), which is a weak carcinogen, and its methylated derivatives. oup.com Researchers systematically synthesized and tested monomethylated and dimethylated benz(a)anthracenes, discovering a wide spectrum of activity. oup.comresearchgate.net
Rationale for Dedicated Academic Investigation of 12 Methylbenz a Anthracene
Chemical Synthesis Pathways and Strategies
The construction of the this compound scaffold and the introduction of various functional groups rely on a range of strategic chemical transformations. These methods are designed to be efficient and regioselective, allowing for the precise placement of substituents on the benz(a)anthracene core.
Advanced Reaction Methodologies for Benz(a)anthracene Skeleton Construction
The assembly of the fundamental benz(a)anthracene ring system is a critical first step in the synthesis of this compound and its derivatives. Modern organic synthesis has provided several powerful methods to achieve this, offering improvements in efficiency and regioselectivity over classical approaches.
One notable strategy involves the use of metal-catalyzed cross-coupling reactions . For instance, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be employed to construct the benz(a)anthracene skeleton. researchgate.netbeilstein-journals.org This approach often involves the coupling of a suitably substituted naphthalene (B1677914) derivative with a boronic acid or ester. researchgate.netbeilstein-journals.org Following the cross-coupling, a ring-closing metathesis (RCM) reaction, often catalyzed by a ruthenium-based catalyst like the Grubbs catalyst, can be used to form the final aromatic ring. researchgate.netbeilstein-journals.org This sequence has been successfully applied to the synthesis of various substituted benz(a)anthracenes. researchgate.netbeilstein-journals.org
Another advanced methodology is the acid-catalyzed Meinwald rearrangement . This reaction can be used to construct the anthracene (B1667546) skeleton from an epoxy dibenzocycloheptenol intermediate. This innovative approach allows for the synthesis of a range of polycyclic aromatic hydrocarbon derivatives, including those with the benz(a)anthracene framework. acs.org
Furthermore, palladium-catalyzed tandem C-H activation/bis-cyclization reactions have been developed as an efficient and highly regioselective route to create substituted tetracyclic benz[a]anthracene derivatives. nih.gov This method involves the reaction of propargylic carbonates with terminal alkynes. nih.gov
Classic methods such as the Friedel-Crafts reaction and Elbs reaction also remain relevant for the synthesis of the anthracene core structure. nih.gov
Synthesis of Hydroxymethyl and Other Oxygenated Derivatives
The synthesis of oxygenated derivatives of this compound, particularly hydroxymethyl derivatives, is of significant interest due to their role as metabolic intermediates. A common method for preparing 12-hydroxymethyl-benz(a)anthracene involves the oxidation of this compound. mdpi.com
For example, 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA) can be prepared from the reaction of 7,12-dimethylbenz(a)anthracene (DMBA) with lead tetraacetate. This reaction produces 7-acetoxymethyl-12-methylbenz(a)anthracene, which is then hydrolyzed to yield the desired hydroxymethyl derivative. mdpi.com A similar strategy can be applied starting from this compound to produce 12-hydroxymethyl-benz(a)anthracene. mdpi.com
Other oxygenated derivatives, such as quinones, can be synthesized through the oxidation of the parent PAH. For instance, benz[a]anthracene-7,12-dione can be produced by the photochemical oxidation of 7,12-dimethylbenz[a]anthracene (B13559). This dione (B5365651) can then serve as a versatile intermediate for further functionalization.
The following table summarizes key reactions for the synthesis of oxygenated derivatives:
| Starting Material | Reagents | Product | Reference |
| 7,12-Dimethylbenz(a)anthracene | 1. Lead tetraacetate2. Hydrolysis | 7-Hydroxymethyl-12-methylbenz(a)anthracene | mdpi.com |
| This compound | Oxidation | 12-Hydroxymethyl-benz(a)anthracene | mdpi.com |
| 7,12-Dimethylbenz(a)anthracene | Photochemical oxidation | Benz(a)anthracene-7,12-dione |
Synthesis of Sulfoxymethyl and Halogenated Derivatives
The synthesis of sulfoxymethyl and halogenated derivatives of this compound provides access to compounds with altered electronic properties and reactivity, which are valuable for structure-activity relationship studies.
Sulfoxymethyl derivatives are often prepared from their corresponding hydroxymethyl precursors. For example, 7-sulfoxymethyl-12-methylbenz[a]anthracene (SMBA) is synthesized from 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (HMBA). researchgate.netresearchgate.netnih.gov This transformation is a critical step in mimicking the metabolic activation of these compounds. researchgate.net The sulfate (B86663) ester group is a good leaving group, generating a reactive benzylic carbocation. researchgate.netresearchgate.net
Halogenated derivatives can be synthesized through various methods. A Friedel-Crafts alkylation approach was used to synthesize 7-fluoro-12-methylbenz(a)anthracene. This involved the reaction of 7-fluorobenz(a)anthracene with methyl iodide in the presence of aluminum chloride, which resulted in regioselective methylation at the 12-position. vulcanchem.com Palladium-catalyzed cross-coupling reactions offer an alternative, though potentially less efficient, route for large-scale production. vulcanchem.com
Isotopic Labeling Approaches for Research Applications
Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound and its derivatives and to identify their binding sites on macromolecules like DNA. Both stable and radioactive isotopes are employed for these purposes.
A simple and effective method for the synthesis of specific deuterium (B1214612) ([²H]) and tritium (B154650) ([³H]) labeled methyl-hydroxylated derivatives of 7,12-dimethylbenz[a]anthracene has been described. mdpi.com This allows for the precise tracking of these metabolites in biological systems.
The ³²P-postlabeling technique is another crucial method for studying the DNA adducts formed from these compounds. nih.gov This highly sensitive assay allows for the detection and quantification of DNA modifications, providing insights into the mechanisms of carcinogenesis. nih.gov
Furthermore, inverse stable isotopic labeling has emerged as a valuable approach. biorxiv.org In this method, an organism is grown on a fully ¹³C-labeled carbon source, and then a ¹²C-labeled biosynthetic precursor is introduced. biorxiv.org The incorporation of the ¹²C-precursor can be detected by a negative shift in the mass-to-charge ratio, enabling the identification of metabolites without the need to synthesize ¹³C-labeled versions of the precursor. biorxiv.org
These isotopic labeling strategies are indispensable for a deeper understanding of the complex biological pathways involving this compound and its derivatives.
Molecular Mechanisms of Biological Interaction and Activation of 12 Methylbenz a Anthracene
DNA Adduct Formation and Characterization
The genotoxicity of 12-methylbenz(a)anthracene is largely attributed to its ability to form covalent adducts with DNA following metabolic activation. This process involves its conversion into electrophilic metabolites that readily attack nucleophilic sites on DNA bases.
The metabolic activation of methylated PAHs is a complex process required for them to exert their carcinogenic effects. For the highly potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a compound structurally related to this compound, activation involves cytochrome P450 enzymes that metabolize it into reactive intermediates. These intermediates, including diol epoxides and derivatives of hydroxymethyl metabolites, can then bind covalently to DNA. nih.gov
Studies on DMBA reveal that this covalent binding occurs in various tissues. nih.govnih.gov Following administration, the highest levels of covalent binding of DMBA and its metabolites have been observed in the spleen, with significant binding also occurring in the liver, lung, and thymus. nih.gov Research comparing the potent carcinogen DMBA with its less active counterparts shows a correlation between carcinogenic activity and the extent of DNA binding. kcl.ac.uk For instance, DMBA binds to mouse skin DNA to a greater extent than weaker carcinogens like benz(a)anthracene (B33201). kcl.ac.uk
The activation of 7-hydroxymethyl-12-methylbenz(a)anthracene (a metabolite of DMBA) can proceed via the formation of a highly reactive electrophilic sulfuric acid ester, which then covalently binds to DNA. oup.com In vitro studies using epidermal homogenates have shown that 7-hydroxymethyl-12-methylbenz(a)anthracene can be an intermediate in the binding of DMBA to epidermal DNA. aacrjournals.org
The characterization of DNA adducts is crucial for understanding the specific mechanisms of mutagenesis. For DMBA, several types of DNA adducts have been identified, providing insight into the reactive intermediates involved. Analysis of DMBA-treated mouse skin revealed that the vast majority (99%) of adducts are depurinating adducts, where the hydrocarbon is bound at the 12-methyl group to the N-7 position of guanine (B1146940) or adenine (B156593). nih.gov The remaining 1% are stable adducts, primarily derived from DMBA diol-epoxides. nih.gov
In rat mammary glands, depurinating adducts also constitute a significant portion (52%) of the total adducts from DMBA. nih.gov These were identified as 7-methylbenz[a]anthracene (B135024) (MBA)-12-CH2-N7Ade (bound to adenine) and 7-MBA-12-CH2-N7Gua (bound to guanine). nih.gov The stable adducts in this tissue were all formed from the diol epoxide(s) of DMBA. nih.gov
High-pressure liquid chromatography (HPLC) is a key technique used to separate and identify these various adducts. nih.govaacrjournals.org For example, HPLC analysis of DNA from DMBA-treated mice demonstrated the presence of five DNA adducts that were chromatographically identical to those formed from its metabolite, 7-hydroxymethyl-12-methylbenz(a)anthracene. aacrjournals.org Fluorescence line narrowing spectroscopy has also been used to help identify the specific structures of these depurinating adducts. nih.gov
Table 1: DNA Adducts Identified from 7,12-Dimethylbenz[a]anthracene (DMBA) Metabolism
| Adduct Type | Structure | Site of Formation | Percentage of Total Adducts (Mouse Skin) | Percentage of Total Adducts (Rat Mammary Gland) |
| Depurinating | 7-MBA-12-CH2-N7Ade | 12-methyl group to N-7 of Adenine | 79% | 39% |
| Depurinating | 7-MBA-12-CH2-N7Gua | 12-methyl group to N-7 of Guanine | 20% | 13% |
| Stable | Diol-epoxide derived | Bay-region | ~1% | 48% |
Data sourced from studies on mouse skin nih.gov and rat mammary glands. nih.gov
The formation of bulky covalent adducts by metabolites of compounds like this compound can significantly distort the structure and integrity of the DNA double helix. researchgate.net These structural alterations are believed to be a critical step in the initiation of cancer. nih.gov
One major consequence of adduct formation is the unwinding of the DNA supercoil. Studies have shown that reactive intermediates, specifically benzylic carbocations generated from PAH sulfate (B86663) esters, can unwind supercoiled plasmid DNA in a concentration-dependent manner. tandfonline.com The extent of this unwinding correlates with the known carcinogenic potencies of the parent PAHs, with the reactive intermediate from 7,12-dimethylbenz[a]anthracene causing significant unwinding. tandfonline.com This disruption of DNA topology can interfere with essential cellular processes like replication and transcription. tandfonline.com The formation of these adducts is a critical step that can lead to mutations, such as frameshifts and the generation of apurinic sites, further compromising genomic integrity. nih.govtandfonline.com
Identification and Structural Elucidation of DNA Adducts
Carcinogenesis Theories and Mechanistic Hypotheses
Several theories have been proposed to explain how the chemical structure of a PAH relates to its carcinogenic activity. For methylated PAHs like this compound, hypotheses center on the metabolic activation at specific, highly reactive regions of the molecule.
The Meso-region theory, or L-region theory, posits that the carcinogenicity of certain PAHs is dependent on the reactivity of their meso-anthracenic positions (the L-region). nih.gov According to this theory, a critical step in the activation of methylated PAHs like DMBA is the hydroxylation of a methyl group located in this reactive meso-region, specifically the 7-methyl group. nih.govresearchgate.net
This initial hydroxylation is followed by the formation of a reactive ester, such as a sulfate ester, which contains a good leaving group. nih.govresearchgate.net The departure of this leaving group generates a highly reactive benzylic carbocation. nih.govresearchgate.net This electrophilic species can then react with critical cellular nucleophiles, such as DNA, to initiate the process of carcinogenesis. researchgate.netresearchgate.net The carcinogenicity of metabolites like 7-hydroxymethyl-12-methylbenz(a)anthracene and its corresponding sulfate ester supports this theory, as they have been shown to induce tumors in animal models. iarc.frnih.gov
A central theme in the activation of methylated PAHs is the formation of highly reactive electrophilic intermediates. oup.com For compounds with methyl groups at the meso-region, such as this compound and DMBA, the generation of a benzylic carbocation is a key event. nih.govresearchgate.net This occurs after the initial metabolic hydroxylation of the methyl group to a hydroxymethyl group. nih.govaacrjournals.org
This proximate carcinogen can be further activated through esterification, for example, by sulfotransferases, to form a sulfate ester. oup.comaacrjournals.org The sulfate group is an excellent leaving group, and its departure leads to the formation of a stabilized, yet highly reactive, benzylic carbocation (also referred to as a carbonium ion or aralkylating agent). nih.govnih.gov This ultimate electrophile is then capable of attacking the electron-rich centers in DNA bases, forming the covalent adducts that are hallmarks of chemical carcinogenesis. nih.govaacrjournals.org The exceptional reactivity of species like 7-sulfooxymethyl-12-methylbenz[a]anthracene as both a mutagen and an ultimate carcinogen underscores the importance of this pathway. nih.gov
Unified Theory of Methylated PAH Carcinogenicity
The carcinogenicity of many polycyclic aromatic hydrocarbons (PAHs) is linked to their metabolic activation into reactive electrophiles that can bind to cellular macromolecules like DNA. The "Unified Theory of Methylated PAH Carcinogenicity" posits that the introduction of a methyl group at the meso-anthracenic or L-region of a non-methylated PAH is a critical step for potent carcinogenic activity. researchgate.net For methylated PAHs such as 7,12-dimethylbenz[a]anthracene (DMBA), the initial step in carcinogenesis is proposed to be the hydroxylation of a methyl group in the L-region, particularly the 7-methyl group. researchgate.net This is followed by the formation of a reactive metabolite, such as a sulfate ester, which can generate a highly reactive benzylic carbocation. researchgate.net
Research has shown that in vivo, benz[a]anthracene (BA) and 12-methylbenz[a]anthracene (12-MBA) can undergo bio-alkylation to form the potent carcinogen 7,12-dimethylbenz[a]anthracene (7,12-DMBA). nih.gov This supports the hypothesis that for many unsubstituted PAHs, the addition of an alkyl group to the meso-anthracenic position is a key structural requirement for significant carcinogenic activity. nih.gov
Distinction from Bay-Region Diol-Epoxide Mechanism
While the bay-region diol-epoxide mechanism is a major pathway for the metabolic activation of many PAHs, the carcinogenicity of methylated PAHs like this compound involves distinct and sometimes competing pathways. oup.com The bay-region theory suggests that the formation of a diol-epoxide in the "bay region" of the molecule is the ultimate carcinogenic event. nih.govacs.org
However, for methylated PAHs, an alternative activation mechanism involves the hydroxylation of a methyl group, followed by sulfation to create a reactive sulfuric acid ester. asm.org This can lead to the formation of a benzylic carbocation that readily reacts with DNA. researchgate.net
Studies on 7,12-dimethylbenz[a]anthracene (DMBA) have shown that a bay-region diol-epoxide may still be important for its carcinogenicity and mutagenicity. nih.gov However, the presence of a methyl group in the bay region, as in this compound, can influence the metabolic pathway. For instance, a bay-region methyl group at C-12 completely blocks the oxidation of the 3R,4R-stereoisomer of the trans-3,4-dihydrodiol of 12-MBA. nih.gov This highlights that while the bay-region diol-epoxide pathway is significant, the presence and position of methyl groups introduce alternative and influential activation routes that distinguish them from their non-methylated counterparts.
Photochemical Reactivity and Photo-induced Mechanistic Research
Photoproduct Formation and Identification
Upon exposure to light, particularly UVA radiation, this compound and its related compound 7,12-dimethylbenz[a]anthracene (DMBA) undergo photochemical reactions to form various photoproducts. mdpi.comnih.gov These reactions can convert the parent PAH into several new compounds. For DMBA, identified photoproducts include benz[a]anthracene-7,12-dione, 7-hydroxy-12-keto-7-methylbenz[a]anthracene, and 7,12-epidioxy-7,12-dihydro-DMBA. mdpi.comnih.govasm.org The structures of these photoproducts have been determined using techniques such as NMR and mass spectrometry. mdpi.comnih.gov One of the photooxidation products of DMBA has been identified as 7,12-epidioxy-7,12-dimethylbenz[a]anthracene. asm.orgasm.org
| Parent Compound | Photoproducts |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Benz[a]anthracene-7,12-dione, 7-hydroxy-12-keto-7-methylbenz[a]anthracene, 7,12-epidioxy-7,12-dihydro-DMBA |
Light-Induced DNA Damage and Adduct Formation
Photo-irradiation of PAHs like DMBA in the presence of DNA leads to the formation of covalent DNA adducts. mdpi.comnih.gov These light-induced adducts are distinct from those formed through metabolic activation by microsomal enzymes. mdpi.comnih.gov This suggests that photo-irradiation provides an alternative pathway for the genotoxicity of these compounds. mdpi.comnih.gov The formation of these DNA adducts is considered a likely source of the observed photomutagenicity of DMBA. nih.gov Exposure to DMBA and near-ultraviolet light can cause a significant number of single-strand breaks in genomic DNA in a dose-dependent manner. nih.gov The interaction of PAHs with light can generate reactive oxygen species (ROS) and other reactive intermediates that can induce DNA damage, including DNA strand breakage and the formation of DNA adducts. tandfonline.com
Photomutagenicity Mechanisms
The photomutagenicity of compounds like DMBA is linked to the formation of genotoxic photoproducts and subsequent DNA adducts. mdpi.comnih.gov Light provides the energy to convert the PAH into photo-excited states, which can then react to form photoproducts or generate reactive oxygen species. tandfonline.com These reactive species can then damage DNA, leading to mutations. tandfonline.com The DNA adducts formed through photo-irradiation are different from those created by metabolic processes, indicating a distinct mechanism of genotoxicity. mdpi.comnih.gov While the initial damage may involve single-strand breaks that can be rapidly repaired, subsequent events can lead to extensive DNA degradation. nih.gov
Aryl Hydrocarbon Receptor (AhR) Activation and Related Pathways
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many PAHs, including this compound and its derivatives. oup.comfrontiersin.org The AhR is considered an environmental sensor due to its ability to bind to a wide range of chemicals. frontiersin.org
Upon binding a ligand like a PAH, the AhR translocates from the cytoplasm into the nucleus, where it forms a heterodimer with the Ah Receptor Nuclear Translocator (ARNT). frontiersin.org This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. mdpi.com This binding leads to the transcriptional activation of a battery of genes, most notably those encoding for cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1. frontiersin.orgmdpi.com These enzymes are involved in the metabolic degradation of the activating ligands. frontiersin.org
Studies have shown that benz[a]anthracene and its methylated homologues, including 7,12-dimethylbenz[a]anthracene, can activate the AhR in a concentration-dependent manner. oup.com The potency of AhR activation can be influenced by the position of the methyl group on the benz[a]anthracene structure. nih.gov AhR activation is not only linked to detoxification but also plays a role in carcinogenesis and the maintenance of some cancers. frontiersin.org For instance, agonists of the AhR have been shown to inhibit the growth of DMBA-induced mammary tumors in rats, suggesting a complex role for this receptor in cancer biology. nih.gov
| Compound | Effect on AhR | Downstream Effects |
| Benz[a]anthracene and methylated homologues | Concentration-dependent activation | Induction of CYP1A1, CYP1A2, CYP1B1 |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Activation | Can lead to detoxification or contribute to carcinogenesis |
| AhR Agonists (e.g., 6-MCDF, 8-MCDF) | Activation | Inhibition of DMBA-induced mammary tumor growth |
In Vitro and in Vivo Carcinogenicity and Pathogenesis Research Non Human Models
Genotoxicity and Mutagenicity Assessment in Cellular and Prokaryotic Systems
The genotoxic and mutagenic potential of 12-Methylbenz(a)anthracene has been evaluated in various experimental systems. In prokaryotic models, such as the Salmonella typhimurium mutagenicity assay (Ames test), this compound has demonstrated mutagenic activity. oup.com Studies investigating the twelve isomeric monomethylbenz[a]anthracenes found that all were mutagenic in Salmonella typhimurium strain TA100 when metabolically activated with a liver fraction (S-9 mix) from mice. oup.com The mutagenic potency of these compounds, including this compound, was found to be highly dependent on the specific metabolic conditions, such as the type of enzyme inducers used in the test animals. oup.com For instance, the addition of purified dihydrodiol dehydrogenase was shown to decrease the mutagenicity of potent carcinogens like this compound by 15–41%. oup.com
In mammalian cell systems, research has often focused on the broader class of polycyclic aromatic hydrocarbons (PAHs), with significant attention on the highly carcinogenic 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). However, studies on metabolites of monomethylated benz[a]anthracenes provide some insight. For example, research on Chinese hamster V79 cells, which lack the enzymes to metabolize PAHs, showed that metabolites of DMBA and its hydroxylated derivatives were mutagenic. nih.govnih.govpnas.org While these studies did not test this compound directly in this specific cell-mediated assay, the findings for related compounds underscore the principle that metabolic activation is crucial for the mutagenic activity of these chemicals. nih.govnih.gov
Animal Carcinogenicity Studies and Tumorigenesis Models
This compound is recognized as a carcinogenic compound in various animal models. nih.gov Its tumor-initiating activity has been extensively compared to its more potent analog, 7,12-dimethylbenz[a]anthracene (DMBA). nih.gov
Site-Specific Tumor Induction (e.g., Mammary Gland, Skin, Liver, Lung)
Skin: The most well-documented site of tumor induction for this compound is the skin. nih.govnih.gov In two-stage carcinogenesis protocols on mice, a single topical application of this compound acts as a tumor initiator, leading to the development of skin papillomas after repeated application of a tumor promoter like 12-O-tetradecanoylphorbol 13-acetate (TPA). nih.govnih.gov Studies have shown that while this compound is a less potent tumor-initiator than its 7-methyl counterpart, it is still significantly more active than the parent compound, benz[a]anthracene. nih.gov
Lung and Liver: Research using newborn mice, which are highly sensitive to chemical carcinogens, has demonstrated the capacity of related compounds to induce lung and liver tumors. For instance, studies on 7,12-dimethylbenz[a]anthracene (DMBA) and its derivatives showed the induction of lung adenomas and liver tumors. nih.govoup.com While specific data for this compound in this model is less detailed, the general carcinogenic activity of monomethylated benz[a]anthracenes suggests a potential for tumorigenesis in these organs. oup.com One study noted that 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729), a metabolite, can cause mammary cancer in rats. mdpi.com
Mammary Gland: Extensive research has established DMBA as a potent inducer of mammary tumors in rats, serving as a widely used model for breast cancer research. science-line.comscielo.brresearchgate.net These studies detail the induction of mammary carcinomas and provide insights into the hormonal responsiveness of these tumors. science-line.comscielo.br Although this compound is also considered a carcinogen, specific studies focusing solely on its ability to induce mammary tumors are less common in the available literature compared to the vast amount of research on DMBA.
Dose-Response Relationships in Animal Models
Dose-response relationships for the tumor-initiating activity of this compound have been established in mouse skin models. nih.gov Research has shown a clear correlation between the initiating dose of the compound and the subsequent number of skin tumors that develop. For example, in a study using SENCAR mice, initiating doses of this compound (referred to as 12-MBA) at 400 and 800 nmol per mouse resulted in an average of 1.13 and 3.00 papillomas per mouse, respectively, after promotion. nih.gov This demonstrates that as the dose of the initiator increases, the tumor response also increases. These studies also highlight that this compound is a less potent initiator than 7-methylbenz[a]anthracene (B135024) and significantly less potent than 7,12-dimethylbenz[a]anthracene. nih.gov
| Compound | Initiating Dose (nmol/mouse) | Average Papillomas per Mouse |
|---|---|---|
| This compound | 400 | 1.13 ± 0.80 |
| This compound | 800 | 3.00 ± 0.17 |
Pathological Examination of Tissues in Animal Models
Histopathological examination of tumors induced by benz[a]anthracene derivatives reveals the nature of the resulting neoplasms. In studies involving DMBA-induced skin tumorigenesis, the tumors that develop are initially benign papillomas, which can progress to malignant carcinomas. oatext.com Histological analysis of these skin lesions shows features typical of squamous cell neoplasms. researchgate.net In mammary carcinogenesis models using DMBA, the resulting tumors are typically adenocarcinomas, with various histopathological subtypes observed, such as cribriform and papillary ductal carcinoma in situ (DCIS). science-line.comresearchgate.net While these detailed pathological descriptions are well-documented for DMBA, specific histopathological studies focusing exclusively on tumors induced by this compound are less prevalent in the literature. However, it is expected that the tumors would share similar pathological features, given the related mechanism of action.
Epigenetic Modifications and Gene Expression Research
The role of epigenetic alterations and changes in gene expression is a critical area of cancer research. Much of the work in this area for benz[a]anthracenes has centered on the potent carcinogen DMBA. These studies provide a framework for understanding the potential mechanisms of related compounds like this compound.
Impact on Specific Gene Expression Profiles
Research on DMBA-induced carcinogenesis has identified significant alterations in gene expression profiles at various stages of tumor development. In a rat mammary carcinogenesis model, gene expression analysis revealed a dramatic increase in the number of differentially expressed genes as the tissue progressed from normal to pre-cancerous lesions (ductal carcinoma in situ) and invasive carcinoma. nih.gov
Key gene expression changes noted in DMBA-induced models include:
Overexpression of oncogenes and anti-apoptotic genes: Studies have shown increased expression of genes like PEP-19 (an anti-apoptotic gene) in the very early stages of mammary carcinogenesis. nih.gov Other research has pointed to the elevated expression of oncogenes such as c-myc and Ha-ras following DMBA treatment. nih.gov
Increased expression of matrix metalloproteinases (MMPs): Genes like MMP-13 and MMP-7, which are involved in tissue remodeling and cancer invasion, show markedly increased expression in DMBA-induced mammary tumors. nih.gov
Downregulation of tumor suppressor and regulatory genes: Significant decreases in the expression of genes like Nidogen-1 (involved in basement membrane assembly) and TSP-2 (an angiogenesis inhibitor) have been observed. nih.gov
While these specific findings are from DMBA studies, they highlight the molecular pathways likely to be affected by carcinogenic PAHs. Direct investigation into the specific gene expression signature induced solely by this compound is an area requiring further research.
Modulation of Cellular Signaling Pathways (e.g., NF-κB)
Research into the precise molecular mechanisms of this compound reveals its capacity to modulate critical cellular signaling pathways that are integral to cell fate decisions, including proliferation, inflammation, and apoptosis. While direct and exhaustive studies focusing solely on the interaction of this compound with the Nuclear Factor-kappa B (NF-κB) pathway are limited, significant insights can be drawn from its known biological activities and from extensive research on closely related methylated polycyclic aromatic hydrocarbons (PAHs), particularly 7,12-dimethylbenz(a)anthracene (DMBA).
The carcinogenicity of this compound, like other PAHs, is fundamentally linked to its metabolic activation into reactive intermediates that can form DNA adducts, thereby initiating mutations. iarc.fr Beyond this genotoxic mechanism, the modulation of cellular signaling pathways is a key component of its pathogenic effects.
Studies have established that this compound possesses moderate to high carcinogenic activity and exhibits immunosuppressive properties, notably the inhibition of T-cell proliferation. vulcanchem.com The suppression of immune responses is a critical factor in carcinogenesis, as it allows nascent tumor cells to evade immune surveillance. This immunosuppressive effect is indicative of interference with signaling pathways crucial for lymphocyte activation and function, which often involve NF-κB.
Research on the closely related and potent carcinogen DMBA provides a valuable model for understanding how this compound may function. In various non-human models, DMBA has been shown to significantly alter several key signaling cascades:
NF-κB and Inflammatory Pathways: In a hamster buccal pouch carcinogenesis model, DMBA was found to alter the expression of NF-κB. plos.org Furthermore, in a study on DMBA-induced skin tumors in rats, treatment with turmeric paste demonstrated a downregulation of the pro-inflammatory NF-κB factor. researchgate.net DMBA-induced bone marrow toxicity in mice has been linked to Tumor Necrosis Factor receptor (TNFR)-dependent signaling, a major upstream activator of the NF-κB pathway. nih.gov This process was also shown to involve the upregulation of the dsRNA-dependent protein kinase (PKR). nih.gov
TGF-β Signaling: The same hamster model revealed that DMBA alters the expression of Transforming Growth Factor-beta (TGF-β) receptors, which are critical regulators of cell growth, differentiation, and apoptosis. plos.org
MAPK Pathway: PAHs that possess bay-like regions, such as this compound, have been shown to stimulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to regulating cell proliferation. oup.com
Interleukin-2 (IL-2) Pathway: DMBA exposure in murine splenocytes leads to suppressed IL-2 production and reduced expression of the high-affinity IL-2 receptor, directly impacting T-cell function. nih.gov The isomer 4-Methylbenz(a)anthracene has also been shown to reduce IL-2 production and interfere with its receptor signaling. vulcanchem.com These actions on the IL-2 pathway are intrinsically linked to the regulation of immune responses and are often modulated by transcription factors like NF-κB.
Gene Expression Modulation: In hamster buccal pouch carcinomas induced by DMBA, microarray analysis identified significant alterations in the expression of 1,700 genes. plos.org Key among these were genes associated with cell cycle control (cyclin D1) and tissue remodeling (matrix metalloproteinases - MMPs), pathways that are frequently regulated by NF-κB. plos.org
The collective evidence from studies on this compound and its close structural relatives suggests a multi-faceted mechanism of carcinogenicity that extends beyond direct DNA damage. The modulation of key signaling pathways, including the NF-κB, MAPK, and TGF-β cascades, appears to be a central strategy by which these compounds disrupt normal cellular homeostasis, promote uncontrolled proliferation, and suppress anti-tumor immune responses.
Research Findings on Signaling Pathway Modulation by Methylated Benz(a)anthracenes
Environmental Research and Occurrence of 12 Methylbenz a Anthracene
Environmental Sources and Pathways of Introduction
The introduction of 12-methylbenz(a)anthracene into the environment is linked to both human activities and natural events that involve the combustion of organic substances. nih.goviloencyclopaedia.org
The primary pathway for the environmental release of this compound is through the incomplete combustion of organic materials. nih.govnih.gov This compound is not produced commercially in the United States but is generated as a byproduct of various human activities. nih.govnih.gov
Key anthropogenic sources include:
Fossil Fuel Combustion : Emissions from the burning of coal, oil, and natural gas in power plants, industrial boilers, and residential furnaces are significant sources. nih.govepa.govoup.com
Vehicle Emissions : Gasoline and diesel engine exhaust contribute to the atmospheric load of this compound. ontosight.aicdc.govca.gov
Industrial Processes : Industrial effluents and stack gases from facilities like oil refineries, coking plants, and those involved in asphalt (B605645) production are major release points. nih.govnih.govcdc.govca.govrivm.nl
Waste Incineration : The burning of municipal and industrial waste is another source of PAHs, including this compound. epa.govcdc.gov
Other Combustion Sources : It is found in airborne particulates from cigarette smoke condensate, roofing tar extracts, and residential wood burning. ontosight.ainih.goviloencyclopaedia.orgcdc.govsolubilityofthings.com
| Source Category | Specific Examples |
| Stationary Fuel Combustion | Power plants, industrial boilers, residential heating (coal, oil, gas) nih.govepa.govoup.com |
| Mobile Sources | Gasoline and diesel engine exhaust ontosight.aicdc.govca.gov |
| Industrial Processes | Coking plants, oil refineries, asphalt production, wood preservation nih.govcdc.govca.govrivm.nl |
| Waste Disposal | Municipal and industrial incinerators epa.govcdc.gov |
| Miscellaneous | Cigarette smoke, roofing tar, residential wood burning, charbroiled foods ontosight.ainih.govoup.comsolubilityofthings.com |
This table summarizes major anthropogenic sources of this compound and related PAHs.
While anthropogenic activities are the predominant source, PAHs can also be formed through natural processes. iloencyclopaedia.orgepa.gov Natural sources of PAHs in general include volcanoes and forest fires. nih.goviloencyclopaedia.orgepa.gov These high-temperature events can lead to the formation and release of a complex mixture of PAHs into the atmosphere. nih.gov However, some research characterizes this compound specifically as a synthetic PAH, suggesting its natural occurrence is less significant compared to its generation from human activities. ontosight.ai
Anthropogenic Sources (e.g., Incomplete Combustion, Industrial Effluents)
Distribution and Accumulation in Environmental Compartments
Once released, this compound is distributed throughout the environment, with its physical and chemical properties dictating its presence and accumulation in various environmental media. nih.gov
This compound is found in air, water, and soil. ontosight.ainih.govontosight.ai In the atmosphere, it is expected to exist in both vapor and particulate phases. nih.gov The vapor-phase component is subject to degradation, while the particulate-phase can be transported over long distances and removed from the atmosphere through wet and dry deposition. nih.govcdc.gov Its presence in ambient air has been noted, particularly in urban and industrial areas. cdc.govca.govvulcanchem.com
Due to its low water solubility (0.0654 mg/L at 27°C) and high octanol-water partition coefficient (Kow), this compound has a strong tendency to adsorb to organic matter. nih.govsolubilityofthings.com When released into water, it is expected to adsorb to suspended solids and sediment. nih.gov In soil, it is expected to be largely immobile due to strong adsorption to soil particles. nih.goviloencyclopaedia.org This limits its potential to leach into groundwater but contributes to its persistence in the soil layer. nih.gov
Sediments in aquatic environments often act as the ultimate sink for hydrophobic compounds like this compound. Due to its properties, it partitions from the water column and accumulates in the bottom sediments of rivers, lakes, and marine environments. nih.govcdc.gov Research has confirmed its presence in these compartments. For instance, a study utilizing two-dimensional gas chromatography/mass spectrometry successfully identified and quantified twelve methylated PAHs, including 12-methylbenz[a]anthracene, in Elbe River sediment. rsc.org Elevated concentrations of PAHs in sediments are often found near industrial outfalls and in urbanized waterways. rivm.nl
Presence in Air, Water, and Soil Matrices
Environmental Fate and Transport Research
The environmental fate of this compound is governed by several processes, including transport, degradation, and bioaccumulation. nih.gov
Atmospheric Fate : In the air, vapor-phase this compound is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 0.08 days. nih.gov Particulate-bound compound is removed by deposition. nih.gov It may also be susceptible to direct photolysis by sunlight. nih.gov
Aquatic Fate : In water, volatilization from the surface is a potential fate process, though this is significantly slowed by the compound's strong adsorption to suspended solids and sediment. nih.gov The estimated volatilization half-lives for a model river and lake are 30 and 220 days, respectively; however, when adsorption is considered, the half-life from a model pond increases to approximately 890 years. nih.gov Biodegradation in water is expected to be a slow process. nih.gov
Soil and Sediment Fate : In soil and sediment, this compound is expected to be immobile. nih.gov Biodegradation is considered a potentially important environmental fate process in soil, with studies on the analogous compound 7,12-dimethylbenz(a)anthracene showing half-lives of 20 to 28 days in different soil types. nih.gov
Bioaccumulation : The compound has a very high potential for bioconcentration in aquatic organisms, with an estimated bioconcentration factor (BCF) of 4700. nih.gov This indicates that it can accumulate in the fatty tissues of organisms, potentially biomagnifying in food chains. nih.govvulcanchem.com
| Environmental Compartment | Dominant Fate & Transport Processes | Key Findings & Estimates |
| Air | Photochemical degradation, Wet & Dry Deposition, Photolysis | Estimated atmospheric half-life of 0.08 days (vapor-phase). nih.gov |
| Water | Adsorption to sediment/solids, Volatilization | Volatilization half-life from a model pond is ~890 years when considering adsorption. nih.gov |
| Soil | Adsorption/Immobility, Biodegradation | Expected to be immobile. Biodegradation may be an important fate process. nih.gov |
| Biota | Bioaccumulation | Estimated Bioconcentration Factor (BCF) of 4700 suggests very high potential for bioaccumulation. nih.gov |
This table provides a summary of the environmental fate and transport research findings for this compound.
Bioavailability Research in Environmental Systems
The bioavailability of this compound dictates its potential to be taken up by organisms and exert biological effects. This is largely governed by its physical and chemical properties and its interaction with environmental matrices like soil, sediment, and water.
Physicochemical Properties and Sorption: this compound is a hydrophobic compound, meaning it has low solubility in water and a high affinity for organic matter. This property is central to its environmental behavior. It is expected to bind strongly to particles in soil and sediment, a tendency quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). The estimated Koc for this compound is high, at 3.0 x 10⁵, which suggests the compound will be largely immobile in soil. nih.gov This strong adsorption to soil and sediment particles significantly reduces its concentration in the aqueous phase, thereby limiting its availability for uptake by many aquatic and soil-dwelling organisms. researchgate.netcdc.gov Consequently, soil and sediments often act as the ultimate environmental sink for such PAHs.
Factors Influencing Bioavailability: Research on PAHs indicates that several factors can influence their bioavailability. These include the quantity and quality of organic carbon in the soil, the aging or weathering of the contamination, and microbial activity. researchgate.netepa.gov For instance, the source of the PAH contamination can play a role; petrogenic PAHs (from petroleum sources) have been shown to be more bioavailable than pyrogenic PAHs (from combustion sources). acs.org While specific studies on this compound are limited, the principles governing general PAH bioavailability apply. The presence of humic acid, a component of soil organic matter, has been shown in studies with the analogous compound 7,12-dimethylbenz(a)anthracene not to significantly alter its bioavailability to the aquatic invertebrate Daphnia. nih.gov
Bioaccumulation Potential: Due to its high lipophilicity (fat-solubility), this compound has the potential to accumulate in the fatty tissues of organisms. vulcanchem.com However, the strong binding to soil and sediment can limit this process. For some PAHs, the concentration in organism tissues is not as high as would be predicted by their fat-solubility alone, suggesting complex uptake and elimination dynamics. epa.gov
Table 1: Estimated Physicochemical Properties Influencing Bioavailability of this compound
| Property | Estimated Value | Implication for Bioavailability | Reference |
|---|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | 5.4 | High lipophilicity, indicating a tendency to partition into fatty tissues of organisms. | nih.govvulcanchem.com |
| Koc (Soil Organic Carbon-Water Partition Coefficient) | 3.0 x 10⁵ | Strong adsorption to soil and sediment organic matter, leading to low mobility and reduced bioavailability in the aqueous phase. | nih.gov |
| Henry's Law Constant | 1.9 x 10⁻⁶ atm-m³/mol | Suggests volatilization from moist soil surfaces can occur, but this process is likely attenuated by strong soil adsorption. | nih.gov |
| Water Solubility | Insoluble | Very low concentration in water limits uptake by aquatic organisms directly from the water column. |
Weathering and Degradation in Environmental Media
Weathering encompasses a suite of processes that break down this compound in the environment. The primary mechanisms are photodegradation (breakdown by light) and microbial degradation (breakdown by microorganisms). These processes transform the parent compound into various byproducts and can ultimately lead to its complete mineralization.
Atmospheric and Photodegradation: When released into the atmosphere, this compound is expected to exist in both vapor and particulate phases. nih.gov The vapor-phase portion is subject to degradation by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of just 0.08 days. nih.gov The compound is also likely susceptible to direct photolysis by sunlight, as its core structure, similar to anthracene (B1667546), contains chromophores that absorb light at wavelengths greater than 290 nm. nih.gov Studies on various methylbenz[a]anthracenes (MBAs) have shown that methyl substitution at the 12-position, as in 12-MBA, greatly enhances the rate of photodegradation compared to the parent compound, benz[a]anthracene. nih.gov However, the photodegradation products of 12-MBA are reported to be much less effective at causing further photochemical reactions. nih.gov Research on the closely related 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) has identified several photodecomposition products, including benz[a]anthracene-7,12-dione, 7,12-epidioxy-7,12-dihydro-DMBA, and 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). mdpi.comresearchgate.net
Microbial Degradation: Biodegradation by microorganisms is a crucial process for the removal of PAHs from soil and sediment. cdc.govfrontiersin.org The rate of degradation is influenced by the chemical structure of the PAH. Alkyl substitution, such as the methyl group in this compound, can alter the susceptibility of the compound to microbial attack compared to its unsubstituted parent. acs.org While specific pathways for this compound are not fully elucidated, research on analogous compounds provides significant insight. Bacteria from genera such as Mycobacterium, Sphingobium, and Pseudomonas are known to degrade four-ring PAHs like benz[a]anthracene. nih.gov
Studies on the potent carcinogen 7,12-dimethylbenz[a]anthracene by the bacterium Mycobacterium vanbaalenii PYR-1 revealed that degradation occurs through both dioxygenation (attack on the aromatic rings) and monooxygenation (attack on the methyl groups). One of the identified metabolites is 7-hydroxymethyl-12-methylbenz[a]anthracene, indicating that microbial enzymes can oxidize the methyl groups. mdpi.com The initial step in bacterial PAH degradation often involves dioxygenase enzymes that hydroxylate an aromatic ring to form a cis-dihydrodiol. frontiersin.org For the analogous 7,12-dimethylbenz(a)anthracene, biodegradation half-lives of 20 and 28 days have been reported in sandy loam soil. nih.gov In one unique anaerobic pathway, a strain of Pseudomonas sp. was shown to degrade benzo[a]pyrene (B130552), generating 1,12-dimethylbenz[a]anthracene as a metabolite. mdpi.com
Table 2: Summary of Environmental Degradation Pathways for this compound and Analogues
| Degradation Pathway | Key Findings | Analogous Compounds Studied | Reference |
|---|---|---|---|
| Atmospheric Degradation | Estimated half-life of 0.08 days for vapor-phase reaction with hydroxyl radicals. | This compound (estimation) | nih.gov |
| Photodegradation | Methyl substitution at the 12-position enhances the degradation rate compared to the parent compound. Products are less photoreactive. | This compound | nih.gov |
| Photodegradation Products | Identified products include quinones, epidioxides, and hydroxymethyl derivatives. | 7,12-Dimethylbenz[a]anthracene | mdpi.comresearchgate.net |
| Microbial Degradation | Biodegradation half-lives of 20-28 days observed in soil. | 7,12-Dimethylbenz(a)anthracene | nih.gov |
| Microbial Metabolites | Monooxygenation of the methyl group and dioxygenation of the aromatic rings. Identified metabolite: 7-hydroxymethyl-12-methylbenz[a]anthracene. | 7,12-Dimethylbenz(a)anthracene | mdpi.com |
| Microorganisms | Bacteria of the genera Mycobacterium, Sphingobium, and Pseudomonas are known to degrade similar PAHs. | Benz[a]anthracene, 7,12-Dimethylbenz[a]anthracene | nih.gov |
Advanced Analytical Methodologies for Detection and Quantification of 12 Methylbenz a Anthracene
Chromatographic Separation Techniques
Chromatographic methods are fundamental to separating 12-Methylbenz(a)anthracene from complex mixtures, such as environmental samples and biological matrices. The choice of technique often depends on the specific sample type and the target analytes, whether they are the parent compound, its metabolites, or DNA adducts.
High-Performance Liquid Chromatography (HPLC) for Metabolites and Adducts
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound metabolites and DNA adducts. oup.com The metabolism of 7,12-dimethylbenz(a)anthracene (DMBA), a related and potent carcinogen, has been extensively studied using HPLC to separate a variety of metabolic products. aacrjournals.orgpnas.org These studies have identified metabolites formed through hydroxylation at the methyl groups and the formation of dihydrodiols at various positions on the aromatic ring. aacrjournals.org
In a typical application, a reverse-phase HPLC column, such as a SUPELCOSIL™ LC-18, is used with a gradient mobile phase, often a mixture of methanol (B129727) and water. sigmaaldrich.com This setup allows for the separation of metabolites based on their polarity. sigmaaldrich.com For instance, the metabolism of DMBA in rat liver microsomes yields a range of products, including 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA) and various dihydrodiols, which can be resolved and quantified using HPLC with fluorescence or UV detection. aacrjournals.orgsigmaaldrich.com
The use of chiral stationary phases in HPLC has also been instrumental in determining the stereochemistry of dihydrodiol metabolites, providing insights into the specific enzymatic pathways involved. asm.org Furthermore, HPLC is crucial in the analysis of DNA adducts formed from reactive metabolites of this compound and related compounds. oup.com The separation of these adducts by reverse-phase HPLC, often following enzymatic digestion of the DNA, allows for their isolation and subsequent characterization. oup.com
Below is a table summarizing typical HPLC conditions for the analysis of this compound metabolites:
| Parameter | Value |
| Column | SUPELCOSIL™ LC-18 (25 cm x 4.6 mm, 5 µm) sigmaaldrich.com |
| Mobile Phase | Gradient of Methanol and Water sigmaaldrich.com |
| Flow Rate | 0.8 mL/min sigmaaldrich.com |
| Detector | Fluorescence sigmaaldrich.com |
| Sample | Rat liver supernatant sigmaaldrich.com |
Gas Chromatography (GC) for Environmental Samples
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC/MS), is a well-established technique for the analysis of polycyclic aromatic hydrocarbons (PAHs), including this compound, in environmental samples. diva-portal.org The high resolution of capillary GC columns allows for the separation of complex mixtures of PAHs found in contaminated soil, water, and air. diva-portal.org
For the analysis of this compound, non-polar capillary columns like DB-5 are often employed. The separation is based on the boiling points and interactions of the analytes with the stationary phase. The temperature program of the GC oven is optimized to achieve the best separation of isomers.
The identification and quantification of this compound in environmental matrices are typically performed using GC/MS in selected ion monitoring (SIM) mode. This approach provides high sensitivity and selectivity by monitoring characteristic ions of the target compound. umanitoba.ca However, the co-elution of isomers with the same mass-to-charge ratio can be a challenge, necessitating careful optimization of the chromatographic conditions. diva-portal.org
Two-Dimensional Gas Chromatography/Mass Spectrometry (GC/MS) for Isomer Separation
The complete separation of isomeric PAHs, such as the various methylbenz(a)anthracenes, is often difficult to achieve with conventional one-dimensional GC. rsc.orgresearchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers a significant enhancement in separation power. umanitoba.carsc.org This technique utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar or shape-selective column) connected by a modulator. birmingham.ac.uk
GC×GC provides an ordered structure in the two-dimensional chromatogram, where compounds are separated based on their volatility in the first dimension and polarity in the second. birmingham.ac.uk This increased peak capacity allows for the resolution of many co-eluting isomers that would overlap in a one-dimensional separation. umanitoba.canih.gov
A study on the analysis of methylated PAHs in sediment demonstrated the successful separation of fourteen isomers with a molecular weight of 242, including several methylbenz(a)anthracenes, using a developed GC×GC method. rsc.org This highlights the capability of GC×GC to provide more accurate quantification of individual isomers, which is crucial for assessing the toxicological risk of environmental samples, as different isomers can exhibit varying levels of toxicity. rsc.orgresearchgate.net
The following table presents a comparison of GC and GCxGC for PAH analysis:
| Feature | Gas Chromatography (GC) | Two-Dimensional Gas Chromatography (GCxGC) |
| Separation | One-dimensional, based primarily on boiling point. diva-portal.org | Two-dimensional, based on boiling point and polarity. birmingham.ac.uk |
| Peak Capacity | Lower, prone to co-elution of isomers. diva-portal.org | Higher, improved resolution of complex mixtures and isomers. umanitoba.canih.gov |
| Application | Routine analysis of priority PAHs. umanitoba.ca | Detailed characterization of complex environmental samples. rsc.orgresearchgate.net |
Mass Spectrometric Techniques for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing both quantitative data and crucial structural information. When coupled with chromatographic separation techniques, MS offers unparalleled sensitivity and specificity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as the metabolites and DNA adducts of this compound. nih.govoup.com ESI-MS allows for the gentle ionization of these compounds, typically forming protonated [M+H]+ or deprotonated [M-H]- ions with minimal fragmentation. oup.com
In the analysis of 7-sulfoxymethyl-12-methylbenz[a]anthracene, a reactive metabolite, ESI-MS was used to observe the intact conjugate anion in negative ion mode and the corresponding carbocation in positive ion mode. nih.gov This demonstrates the utility of ESI-MS in characterizing reactive intermediates in metabolic pathways. The technique is also highly effective for detecting DNA adducts, as it can ionize the modified nucleosides for subsequent mass analysis. oup.com
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by inducing the fragmentation of selected ions and analyzing the resulting fragment ions. nih.govspringernature.com This technique is invaluable for the structural elucidation of unknown metabolites and for confirming the identity of known compounds. nih.gov
In an MS/MS experiment, a specific precursor ion, such as the molecular ion of a this compound metabolite, is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. sci-hub.ru These product ions are then analyzed in the second mass analyzer, generating a fragment ion spectrum that serves as a structural fingerprint of the original molecule. sci-hub.ru
The fragmentation patterns observed in MS/MS spectra can reveal information about the location of metabolic modifications, such as hydroxylation or the formation of dihydrodiols. nih.gov For example, the fragmentation of the carbocation derived from 7-sulfoxymethyl-12-methylbenz[a]anthracene provided interpretable fragments that helped to understand its reactivity and potential side reactions. nih.gov
The following table outlines the key features of ESI-MS and MS/MS in the analysis of this compound derivatives:
| Technique | Principle | Application for this compound |
| ESI-MS | Soft ionization, forms intact molecular ions. oup.com | Analysis of polar metabolites and DNA adducts. nih.govoup.com |
| MS/MS | Fragmentation of selected ions for structural analysis. nih.govspringernature.com | Structural elucidation of metabolites and confirmation of identity. nih.gov |
Spectroscopic Analysis Methods
Spectroscopic techniques are indispensable for the structural characterization of this compound's metabolic products and their interactions with biological molecules.
Nuclear Magnetic Resonance (NMR) for Photoproducts and Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of the photoproducts and metabolites of benz(a)anthracenes. Although specific NMR data for this compound metabolites are not extensively documented in publicly available literature, studies on the closely related DMBA provide significant insights into the expected chemical shifts and coupling constants.
For instance, the photo-oxidation of DMBA is known to produce several photoproducts, including 7,12-epidioxy-7,12-dimethylbenz[a]anthracene. nih.gov The structure of this photoproduct has been characterized using ¹H-NMR spectroscopy. nih.govresearchgate.net In one study, ¹H-NMR spectra of purified photoproducts of DMBA were obtained, leading to the tentative identification of 7-hydroxy-12-keto-7-methylbenz[a]anthracene and the confirmation of 7,12-epidioxy-7,12-dihydro-DMBA. researchgate.netresearchgate.netnih.gov
Furthermore, research on microbial metabolites of benz[a]anthracene has yielded several novel compounds whose structures were determined by NMR. scispace.com For example, ¹H-NMR data for a series of complex benz[a]anthracene derivatives produced by an actinomycete strain have been reported, showcasing the utility of this technique in identifying metabolic transformations on the anthracene (B1667546) ring system. scispace.com
Electrochemical oxidation of DMBA in the presence of deoxyribonucleosides, which models metabolic activation, results in various adducts whose structures have been elucidated by NMR and mass spectrometry. researchgate.netresearchgate.net These studies provide a valuable framework for identifying similar adducts that may be formed from this compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃C | 1.06 | s | - |
| H2, H3, H12a | 1.90-2.80 | m | - |
| CH₃O | 3.81 | s | - |
| H7 | 4.72 | d | 4 |
| H12 | 5.11 | dd | 3.5, 8.5 |
Fluorescence Line-Narrowing Spectroscopy for Adduct Characterization
Fluorescence Line-Narrowing Spectroscopy (FLNS) is a high-resolution spectroscopic technique that can distinguish between different DNA adducts of PAHs, even when they have the same fluorescent chromophore. researchgate.net This method is particularly useful for identifying specific adducts of this compound formed in biological systems.
The depurination adducts of DMBA, which involve the loss of the adducted purine (B94841) base from DNA, have been identified using a combination of HPLC and FLNS. nih.gov These adducts include those where the 12-methyl group of a DMBA metabolite is bound to the N-7 position of adenine (B156593) or guanine (B1146940). nih.govresearcher.life Research has shown that FLNS, in conjunction with fast atom bombardment tandem mass spectrometry (FAB MS/MS), can differentiate between adducts formed at the 7-methyl and 12-methyl groups of DMBA. researchgate.netresearchgate.net Specifically, FLNS can distinguish 12-MBA-7-CH₂-N₃Ade from 7-MBA-12-CH₂-N₇Ade. researchgate.netresearchgate.net
The high sensitivity of FLNS makes it suitable for detecting the low levels of DNA adducts typically found in in vivo studies. researchgate.netacs.org The technique has been successfully applied to compare biologically formed adducts with synthetic standards, providing a powerful tool for adduct identification. researchgate.net
³²P-Postlabeling Techniques for DNA Adduct Detection
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts formed by carcinogens like this compound, even when the adduct levels are very low. nih.govresearchgate.net This technique involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides. The resulting ³²P-labeled adducts are then separated by thin-layer chromatography (TLC) and quantified by their radioactivity.
Studies on DMBA have demonstrated the utility of this method in tracking the formation and persistence of DNA adducts in various tissues. For example, a ³²P-postlabeling assay was used to monitor DMBA-DNA adduct levels in mouse skin for up to 42 weeks after a single topical application. nih.gov The study found that while the initial adduct levels were higher in the epidermis, the adducts were approximately 10 times more persistent in the dermis. nih.gov The sensitivity of the assay can be enhanced by using a limiting amount of carrier-free [γ-³²P]ATP, which favors the labeling of adducts and can lead to a 20- to 100-fold increase in sensitivity for individual adducts. nih.gov
The ³²P-postlabeling technique has also been instrumental in identifying the specific types of adducts formed. In mouse skin treated with DMBA, depurinating adducts, such as 7-methylbenz[a]anthracene(MBA)-12-CH₂-N₇Ade and 7-MBA-12-CH₂-N₇Gua, were found to constitute 99% of all detected adducts. nih.gov Stable adducts, primarily derived from DMBA diol-epoxide, accounted for the remaining 1%. nih.gov
Furthermore, the ³²P-postlabeling assay has been used to assess the inhibitory effects of various compounds on the formation of DMBA-DNA adducts. In one such study, several phenolic compounds were shown to significantly reduce the levels of DMBA-DNA adducts formed in vitro. researchgate.net
| Time Point | Tissue | Total Adducts (adducts in 10⁷ nucleotides) |
|---|---|---|
| 24 hours | Epidermis | ~34 |
| 24 hours | Dermis | ~28 |
| 42 weeks | Epidermis | ~0.17 |
| 42 weeks | Dermis | ~1.7 |
| Phenolic Compound (150 µM) | Adduct | Reduction in Adduct Level |
|---|---|---|
| Tannic Acid | All DMBA-DNA adducts | 55-98% |
| Tannic Acid | DMBA-dAdo adducts | Complete inhibition |
| Chlorogenic Acid | syn-DMBADE-dAdo | 20% |
Structure Activity Relationship Sar Studies of 12 Methylbenz a Anthracene
Influence of Methyl Substitution Position on Biological Activity
The position of methyl substitution on the benz(a)anthracene (B33201) ring is a critical determinant of its carcinogenic potential. aacrjournals.org While the parent compound, benz(a)anthracene, is largely inactive, the introduction of a methyl group at specific positions can transform it into a potent carcinogen. aacrjournals.org
Research has demonstrated that methylation at the 7 and 12 positions of the benzanthracene ring significantly enhances its biological activities, including immunosuppression and carcinogenicity. nih.gov Studies comparing the twelve possible monomethyl derivatives of benz(a)anthracene have consistently shown that compounds with a methyl group at the 6-, 7-, 8-, or 12-position are strong carcinogens. aacrjournals.org In contrast, substitutions at other positions, such as the 2-, 3-, and 11-positions, result in inactive compounds, while others (1-, 4-, 5-, 9-, and 10-methyl-BA) are only weak carcinogens. aacrjournals.org
7,12-Dimethylbenz(a)anthracene (DMBA) is recognized as one of the most potent chemical carcinogens, significantly more active than its monomethylated counterparts like 7-methylbenz(a)anthracene (7-MBA) and 12-methylbenz(a)anthracene (12-MBA). oup.comresearchgate.net For instance, DMBA was found to be almost two orders of magnitude more active as a tumor-initiator on mouse skin than either 7-MBA or 12-MBA. oup.com This suggests a synergistic effect when methyl groups are present at both the 7- and 12-positions. nih.gov The high carcinogenicity of derivatives with methyl groups at positions 6, 7, 8, or 12 has led to the concept of a "triangle of carcinogenicity" on the benz(a)anthracene molecule. aacrjournals.org
The immunosuppressive effects of these compounds also vary with the position of the methyl group. Both DMBA and 12-MBA inhibit Concanavalin A-induced lymphoproliferation, whereas 7-MBA does not, indicating that the position of the methyl group dictates specific biological interactions. nih.gov
Table 1: Carcinogenic Activity of Various Methyl-Substituted Benz(a)anthracenes| Compound | Carcinogenic Activity | Reference |
|---|---|---|
| Benz(a)anthracene | Inactive | aacrjournals.org |
| 2-Methylbenz(a)anthracene | Inactive | aacrjournals.org |
| 3-Methylbenz(a)anthracene | Inactive | aacrjournals.org |
| 4-Methylbenz(a)anthracene | Weak / Inactive | aacrjournals.orgvulcanchem.com |
| 6-Methylbenz(a)anthracene | Strong | aacrjournals.org |
| 7-Methylbenz(a)anthracene | Strong | aacrjournals.orgoup.com |
| 8-Methylbenz(a)anthracene | Strong | aacrjournals.org |
| 11-Methylbenz(a)anthracene | Inactive | aacrjournals.org |
| This compound | Strong | aacrjournals.orgoup.com |
| 7,12-Dimethylbenz(a)anthracene | Very Strong / Potent | aacrjournals.orgoup.comresearchgate.net |
Stereochemical Determinants of Carcinogenic Potency
The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in the metabolic activation and carcinogenic potency of this compound. Carcinogenicity is often linked to the metabolic formation of reactive diol epoxide metabolites.
Studies on the enzymatic oxidation of the trans-3,4-dihydrodiol metabolites of benz(a)anthracene derivatives have revealed significant stereoselectivity. nih.gov The homogeneous 3α-hydroxysteroid-dihydrodiol dehydrogenase from rat liver cytosol, an enzyme involved in the detoxification of PAHs, shows distinct preferences for different stereoisomers. nih.govnih.gov While both stereoisomers of the trans-3,4-dihydrodiols of benz(a)anthracene and 7-methylbenz(a)anthracene are oxidized by this enzyme, this is not the case for this compound. nih.govnih.gov
For the (±)-trans-3,4-dihydrodiol of 12-MBA, only 50% of the racemic mixture is oxidized, indicating that only one of the two stereoisomers acts as a substrate for the enzyme. nih.govnih.gov Specifically, the presence of the bay-region methyl group at the C-12 position completely blocks the enzymatic oxidation of the 3R,4R-stereoisomer. nih.gov The stereoisomer that is oxidized has been identified as having the 3S,4S configuration. nih.gov This stereoselective oxidation, which influences the balance between metabolic activation and detoxification, is a key determinant of the ultimate carcinogenic potency of the compound. nih.gov
Table 2: Stereoselective Oxidation of Benz(a)anthracene trans-3,4-dihydrodiols| Compound Dihydrodiol | Extent of Oxidation of Racemic Mixture | Stereoisomer Oxidized | Stereoisomer Not Oxidized | Reference |
|---|---|---|---|---|
| Benz(a)anthracene (BA) | Complete (both stereoisomers are substrates) | N/A | N/A | nih.govnih.gov |
| 7-Methylbenz(a)anthracene (7-MBA) | Complete (both stereoisomers are substrates) | N/A | N/A | nih.govnih.gov |
| This compound (12-MBA) | 50% (only one stereoisomer is a substrate) | 3S,4S | 3R,4R | nih.gov |
| 7,12-Dimethylbenz(a)anthracene (DMBA) | 50% (only one stereoisomer is a substrate) | 3S,4S | 3R,4R | nih.gov |
Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational methods provide powerful tools for understanding and predicting the carcinogenic potential of chemicals like this compound based on their molecular structure.
Quantitative Structure-Activity Relationship (QSAR) models for methylated PAHs often employ topological descriptors, which are numerical values derived from the molecular graph that quantify aspects of molecular size, shape, and branching. biochempress.com These descriptors serve as mathematical representations of the molecular structure and are used to build regression models that correlate structure with biological activity. biochempress.comresearchgate.net Various topological indices, such as the Wiener index, Harary index, and Balaban index, have been used in QSAR studies of methylated PAHs to predict their carcinogenic activity with a high degree of accuracy. biochempress.com
Beyond 2D topology, molecular geometry is also a crucial factor. Studies have shown that molecular thickness is a determinant of carcinogenicity for benz(a)anthracene derivatives. pnas.org There is a restrictive influence of molecular height on biological activity; for example, while 7,12-dimethylbenz(a)anthracene is a potent carcinogen, the bulkier 7,12-diethylbenz(a)anthracene is inactive. pnas.org Computational models that consider these geometric and steric properties are essential for accurately predicting carcinogenic potential. nih.gov
QSAR models and quantum chemical calculations are used to predict the carcinogenic potential of methylbenz(a)anthracenes. nih.goveuropa.eu These models are often based on the "bay region" theory of PAH carcinogenesis, which posits that the formation of a chemically reactive diol epoxide in the bay region of the molecule is a key step in their metabolic activation to ultimate carcinogens. nih.govresearchgate.net
Computational studies have calculated molecular properties related to the metabolic activation of these compounds. nih.gov Positive correlations have been found between the observed carcinogenic potencies of methyl derivatives of benz(a)anthracene and two key calculated properties:
The reactivity of the parent hydrocarbon towards the initial epoxidation in the distal bay region. nih.gov
The stability of the resulting diol epoxide carbocations. nih.gov
This correlation holds true for both methylated benz(a)anthracenes and unsubstituted PAHs, suggesting that the stability of these carbocation intermediates is a useful parameter for screening and predicting carcinogenic activity. nih.gov By quantifying electronic and structural features, QSAR models can effectively classify compounds into active and inactive categories, providing a valuable tool for toxicological assessment. researchgate.net
Research Gaps and Future Academic Directions for 12 Methylbenz a Anthracene
Elucidation of Remaining Unassigned Photoproduct Structures
The photochemical behavior of PAHs is a critical aspect of their environmental fate. While research has identified several photoproducts of the related and well-studied 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) upon light irradiation, including benz[a]anthracene-7,12-dione and various hydroxylated derivatives, a number of photoproducts remain structurally unassigned. nih.govmdpi.com Similar gaps in knowledge likely exist for 12-methylbenz(a)anthracene. Future research should prioritize the isolation and structural elucidation of these unknown photoproducts. Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in this endeavor. Understanding the complete photochemical degradation pathway is essential, as these photoproducts may possess their own unique toxicological profiles, potentially differing from the parent compound. nih.gov
Development of Advanced Environmental Risk Assessment Methodologies
Current environmental risk assessments for PAHs often rely on data from a limited number of representative compounds, which may not accurately capture the specific risks posed by individual PAHs like this compound. rivm.nl There is a need to move beyond these generalized approaches and develop more sophisticated and specific risk assessment methodologies.
This involves a multi-pronged approach:
Improving Environmental Fate Models: More accurate models are needed to predict the transport, distribution, and persistence of this compound in various environmental compartments, including air, water, and soil. nih.gov
Developing Sensitive Biomarkers of Exposure and Effect: Identifying specific biomarkers, such as unique metabolites or DNA adducts, in exposed organisms can provide a more accurate measure of exposure and potential harm.
Integrating Toxicogenomics Data: High-throughput toxicogenomic approaches can provide a global view of the biological pathways perturbed by this compound, offering a more comprehensive basis for risk assessment than traditional toxicological endpoints. oregonstate.edu
Exploration of Novel Bioremediation and Detoxification Strategies
Given the environmental persistence of PAHs, developing effective remediation strategies is a high priority. iastate.edufrontiersin.org Bioremediation, which utilizes microorganisms to degrade pollutants, and enzymatic detoxification are promising avenues for addressing this compound contamination. nih.govsemanticscholar.org
Future research in this area should focus on:
Identifying and Characterizing Novel Microorganisms: Prospecting for and isolating novel bacteria, fungi, and algae with the ability to degrade this compound is crucial. pjoes.com Understanding the enzymatic pathways these organisms employ is key to optimizing their degradative capabilities. frontiersin.org
Investigating Microbial Consortia: Mixed microbial cultures often exhibit enhanced degradation capabilities compared to single strains due to metabolic cooperation. pjoes.com Research into the synergistic interactions within these consortia could lead to more robust bioremediation solutions.
Enzymatic Bioremediation: The use of isolated enzymes, such as laccases and peroxidases, offers a more controlled approach to detoxification. frontiersin.orgsemanticscholar.org Further research is needed to discover and engineer enzymes with high specificity and efficiency for this compound.
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a truly holistic understanding of the biological impact of this compound, a systems-level approach is necessary. This involves the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. toxicology.orgbiorxiv.org
By combining these datasets, researchers can:
Construct Comprehensive Biological Networks: Map the intricate network of genes, proteins, and metabolites that are affected by this compound exposure.
Identify Key Hubs and Pathways: Pinpoint the critical molecular players and biological pathways that are central to its mechanism of toxicity.
Develop Predictive Models: Create computational models that can predict the carcinogenic potential and other adverse outcomes of exposure based on multi-omics signatures. nih.govresearchgate.net
This integrated approach will move the field beyond a reductionist view and provide a more complete and predictive understanding of the health risks associated with this compound.
Q & A
Basic Question: What are the recommended analytical methods for detecting 12-Methylbenz(a)anthracene in environmental samples?
Answer:
12-MBA is typically quantified using high-resolution techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with fluorescence detection. Environmental analysis often employs standardized solutions (e.g., 50 mg/L in toluene) to calibrate instruments and validate detection limits . For complex matrices (e.g., soil or biological tissues), sample preparation steps like liquid-liquid extraction or solid-phase extraction are critical to minimize matrix interference. Researchers should also use isotopically labeled internal standards (e.g., deuterated analogs) to improve accuracy in trace-level quantification .
Basic Question: What safety protocols are essential for handling 12-MBA in laboratory settings?
Answer:
Due to its carcinogenicity and dermal absorption risk, strict safety measures are required:
- Personal Protective Equipment (PPE): Use gloves (e.g., Viton® or Polyvinyl Alcohol), lab coats (DuPont Tyvek®), and eye protection.
- Engineering Controls: Conduct experiments in Class I, Type B biological safety hoods to limit airborne exposure.
- Decontamination: Avoid dry sweeping; use HEPA-filter vacuums or wet methods for cleanup.
- Storage: Store in tightly sealed containers in cool, ventilated areas away from oxidizers .
Advanced Question: How does the 12-methyl group influence stereoselective metabolism in hepatic microsomes?
Answer:
The 12-methyl group significantly impacts metabolic stereoselectivity. Studies using rat liver microsomes show that 12-MBA undergoes cytochrome P450-mediated oxidation at the K-region (5,6-double bond), producing a trans-5,6-dihydrodiol metabolite. Chiral stationary-phase HPLC revealed that the 5S,6S enantiomer dominates (89–95% in induced microsomes), attributed to the methyl group’s steric effects on enzyme-substrate interactions. This stereoselectivity persists across enzyme isoforms, suggesting substrate-driven rather than enzyme-specific selectivity .
Advanced Question: What experimental approaches resolve contradictions in structure-activity relationships (SAR) for 12-MBA derivatives?
Answer:
Contradictions in SAR (e.g., varying reaction yields at methyl-substituted positions) are addressed through:
- Ionization Potential (IP) Analysis: Correlate IP values (measured via photoelectron spectroscopy) with metabolic reactivity. Lower IP (e.g., 7.46 eV for 12-MBA) enhances radical cation formation, driving DNA adduct formation .
- Comparative Metabolism Studies: Use isotopomers (e.g., deuterated 12-MBA) to track metabolic pathways and isolate electronic vs. steric effects .
Advanced Question: How can experimental design minimize 12-MBA formation in complex matrices (e.g., pyrolyzed organic matter)?
Answer:
Optimization tools like Box-Behnken experimental design are effective. For example, in smoked meat studies, variables (cooking time, fat ratio, heat source distance) were modeled to minimize PAH formation. Response surface methodology identified optimal conditions (24.9 min, 7.9% fat, 21.8 cm distance), reducing 12-MBA levels below detection limits (0.4 µg/kg) . This approach is adaptable to environmental or synthetic systems.
Advanced Question: How do researchers address discrepancies in reported carcinogenic potencies of methyl-substituted PAHs?
Answer:
Discrepancies arise from variations in methyl group positioning and experimental models. Key strategies include:
- In Silico Docking Simulations: Predict DNA adduct formation using molecular dynamics to assess intercalation potential.
- In Vivo/In Vitro Correlation: Compare tumorigenicity in rodent models (e.g., DMBA-induced mammary carcinogenesis) with in vitro mutagenicity assays (Ames test) .
Advanced Question: What methodologies explore 12-MBA’s role in photochemical applications?
Answer:
12-MBA’s extended conjugation enables applications in:
- Third-Harmonic Generation (THG): Z-scan techniques quantify nonlinear optical properties, with anthracene derivatives showing THG efficiencies suitable for frequency conversion .
- Polymer Crosslinking: UV-driven dimerization of anthracene derivatives is studied using differential scanning calorimetry (DSC) to assess thermal reversibility and network stability .
Advanced Question: What synthetic strategies utilize 12-MBA as a precursor for functionalized anthracene derivatives?
Answer:
12-MBA serves as a synthon for:
- Radical Cation Intermediates: Generated via photoionization or enzymatic oxidation, these intermediates undergo regioselective reactions (e.g., epoxidation) for functionalized derivatives.
- Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions introduce aryl/alkyl groups to the anthracene core for optoelectronic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
